molecular formula C11H10F3NO3 B1501630 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid CAS No. 324028-06-0

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No.: B1501630
CAS No.: 324028-06-0
M. Wt: 261.2 g/mol
InChI Key: MJBCGFLRYSZAPQ-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by its trifluorophenyl group and acetamido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Friedel-Crafts Acylation: This involves the acylation of 3,4,5-trifluorophenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of a trifluorophenyl boronic acid with an appropriate acyl chloride under palladium catalysis.

  • Reductive Amination: This involves the reaction of 3,4,5-trifluorophenylacetic acid with an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the trifluorophenyl group to a less fluorinated derivative.

  • Substitution: Substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids and ketones.

  • Reduction: Reduced derivatives of the trifluorophenyl group.

  • Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of trifluorophenyl groups in biological systems.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific molecular targets.

Comparison with Similar Compounds

  • 3-Acetamido-4-(2,4,5-trifluorophenyl)but-2-enoic acid: This compound has a similar structure but with a different arrangement of the trifluorophenyl group.

  • 2-Acetamido-3-(2,4,5-trifluorophenyl)propanoic acid: This compound differs in the position of the trifluorophenyl group on the propanoic acid backbone.

Uniqueness: 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to its specific trifluorophenyl group positioning, which can influence its chemical reactivity and biological activity. This positioning can affect the compound's binding affinity and specificity in biological systems, making it distinct from other similar compounds.

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Properties

IUPAC Name

2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBCGFLRYSZAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692972
Record name N-Acetyl-3,4,5-trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-06-0
Record name N-Acetyl-3,4,5-trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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